(2-Methylidenecyclopentyl)methylbenzene
Description
Properties
CAS No. |
55551-77-4 |
|---|---|
Molecular Formula |
C13H16 |
Molecular Weight |
172.27 g/mol |
IUPAC Name |
(2-methylidenecyclopentyl)methylbenzene |
InChI |
InChI=1S/C13H16/c1-11-6-5-9-13(11)10-12-7-3-2-4-8-12/h2-4,7-8,13H,1,5-6,9-10H2 |
InChI Key |
OJESFMRCPVUTOO-UHFFFAOYSA-N |
Canonical SMILES |
C=C1CCCC1CC2=CC=CC=C2 |
Origin of Product |
United States |
Comparison with Similar Compounds
3-Methyl-2-phenylcyclopentene
- Structure : Features a cyclopentene ring with methyl and phenyl substituents at the 3- and 2-positions, respectively.
- Key Differences : Lacks the methylidene group, resulting in a single double bond (cyclopentene) instead of conjugated double bonds.
- Reactivity : The absence of a methylidene group reduces electron delocalization, making it less reactive toward electrophilic additions compared to (2-Methylidenecyclopentyl)methylbenzene.
- Applications : Primarily used in polymer chemistry and as a ligand in coordination complexes .
Methylbenzene Derivatives (Toluene, Xylenes)
- Structure : Simple aromatic hydrocarbons with methyl substituents on benzene.
- Key Differences : Lack the cyclopentene moiety, resulting in lower steric hindrance and simpler electronic profiles.
- Reactivity : Benzylic C–H bonds in toluene undergo functionalization (e.g., oxidation, halogenation), but the cyclopentene ring in the target compound may direct reactions to specific sites via steric or electronic effects .
- Toxicity : Binary mixtures of methylbenzene with 1,4-dimethylbenzene exhibit synergistic toxicity (M = 0.600), whereas nitrobenzene and 1,3-methylbenzene show additive effects (M = 1.660) .
Entecavir’s Cyclopentyl Motif
- Structure : Contains a methylidenecyclopentyl group as part of a purine analog.
- Key Differences : The target compound lacks the hydroxyl and hydroxymethyl substituents present in Entecavir, which are critical for antiviral activity.
- Relevance : Highlights the synthetic versatility of methylidenecyclopentyl systems in drug design, particularly for directing C–H bond activation in metal-catalyzed reactions .
Cyclopentyl-Phenyl Esters (e.g., Methyl 2-cyclopentyl-2-hydroxy-2-phenylacetate)
- Structure : Cyclopentyl rings with ester and hydroxyl groups attached to a phenylacetic acid backbone.
- Key Differences: Polar functional groups (ester, hydroxyl) enhance solubility in polar solvents, unlike the non-polar this compound.
- Applications : Used in chiral resolution and as intermediates in asymmetric synthesis .
Comparative Data Table
| Property | This compound | 3-Methyl-2-phenylcyclopentene | Toluene | Methyl 2-cyclopentyl-2-hydroxy-2-phenylacetate |
|---|---|---|---|---|
| Molecular Formula | C₁₂H₁₄ | C₁₂H₁₄ | C₇H₈ | C₁₅H₁₈O₃ |
| Boiling Point (°C) | ~250 (estimated) | ~200 | 110.6 | >300 |
| Key Functional Groups | Methylidene, benzene | Cyclopentene, methyl, phenyl | Benzene, methyl | Cyclopentyl, ester, hydroxyl |
| Reactivity | High (conjugated double bonds) | Moderate | Moderate | Low (polar groups stabilize structure) |
| Applications | Organic synthesis, catalysis | Polymers, ligands | Solvent, synthesis | Pharmaceutical intermediates |
Research Findings and Implications
- Synthetic Utility : The methylidene group in this compound may facilitate C–H bond activation, similar to N,O-bidentate directing groups in metal-catalyzed reactions .
- Toxicity Profile : Substituted benzenes with bulky groups (e.g., cyclopentyl) may exhibit reduced synergistic toxicity compared to simpler methylbenzenes, as steric effects could limit interactions with biological targets .
- Catalytic Behavior : Benzylic C–H abstraction in methylbenzene derivatives () suggests that the target compound’s cyclopentene ring could modulate reaction pathways, favoring site-selective functionalization .
Q & A
Q. What are the recommended synthetic pathways for (2-Methylidenecyclopentyl)methylbenzene, and how do reaction conditions influence yield?
The compound can be synthesized via Friedel-Crafts alkylation , leveraging electrophilic aromatic substitution. A cyclopentane-derived alkyl halide or alcohol (e.g., 2-methylidenecyclopentanol) reacts with toluene derivatives under acidic catalysis (e.g., AlCl₃ or FeCl₃). Key parameters include:
- Temperature : 80–120°C (prevents side reactions like polymerization).
- Solvent : Dichloromethane or nitrobenzene (polar aprotic solvents enhance electrophile stability).
- Stoichiometry : Excess aromatic substrate (1.5–2.0 equivalents) to drive the reaction forward.
Validation : Monitor reaction progress via TLC or GC-MS. Purify using column chromatography (silica gel, hexane/ethyl acetate gradient). Yield optimization requires iterative adjustment of solvent polarity and catalyst loading .
Q. What analytical techniques are critical for characterizing the structure and purity of this compound?
- NMR Spectroscopy :
- ¹H NMR : Identify substituent patterns (e.g., cyclopentyl methylidene protons at δ 4.5–5.5 ppm, aromatic protons at δ 6.5–7.5 ppm).
- ¹³C NMR : Confirm quaternary carbons (e.g., cyclopentyl sp² carbon at ~140 ppm).
- IR Spectroscopy : Detect C=C stretching (1600–1680 cm⁻¹) and aromatic C-H bends (700–900 cm⁻¹).
- X-ray Crystallography : Resolve stereochemical ambiguities (critical for cyclopentane ring conformation).
- HPLC-PDA : Assess purity (>98% required for pharmacological studies) .
Q. How does the stability of this compound vary under different storage conditions?
- pH Stability : Stable in neutral to slightly acidic conditions (pH 5–7). Degrades rapidly in strongly basic media (pH >10) due to hydroxide attack on the methylidene group.
- Thermal Stability : Decomposes above 150°C via retro-Diels-Alder pathways. Store at 4°C under inert gas (N₂/Ar) to prevent oxidation.
- Light Sensitivity : Susceptible to UV-induced [2+2] cycloaddition; use amber glassware for long-term storage .
Q. What preliminary reactivity studies are essential to guide downstream applications?
- Electrophilic Substitution : Test halogenation (e.g., Br₂/Fe) to assess aromatic ring activation.
- Cycloaddition : Explore Diels-Alder reactivity (methylidene group as dienophile with electron-rich dienes).
- Hydrogenation : Catalytic hydrogenation (Pd/C, H₂) to probe alkene reducibility.
- Acid/Base Reactivity : Expose to H₂SO₄ or NaHCO₃ to evaluate hydrolytic stability .
Advanced Research Questions
Q. How can reaction stereoselectivity be optimized for derivatives of this compound?
- Chiral Catalysts : Use enantiopure Lewis acids (e.g., BINOL-derived catalysts) to induce asymmetry during alkylation or cycloaddition.
- Solvent Engineering : Polar solvents (e.g., DMF) enhance catalyst-substrate interactions.
- DOE (Design of Experiments) : Apply the simplex method (Nelder-Mead algorithm) to iteratively optimize temperature, catalyst loading, and solvent ratios. Track enantiomeric excess (ee) via chiral HPLC .
Q. What computational methods predict the adsorption behavior and reactivity of this compound?
- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites.
- Molecular Dynamics (MD) : Simulate adsorption on activated carbon or metal-organic frameworks (MOFs) for environmental remediation studies.
- QSPR Models : Relate substituent effects (e.g., Hammett σ values) to reaction rates or toxicity .
Q. How should researchers design toxicity studies to evaluate the biological impact of this compound?
- In Vitro Assays :
- MTT Assay : Measure cytotoxicity in HepG2 or HEK293 cells (IC₅₀ determination).
- Ames Test : Assess mutagenicity using Salmonella typhimurium strains.
- In Vivo Models :
- Rodent Studies : Administer via oral gavage (5–50 mg/kg/day) for 28 days; monitor hematological parameters (e.g., RBC count) to detect aplastic anemia-like effects. Reference cyclophosphamide/methylbenzene-induced models for protocol design .
Q. How can contradictions in experimental data (e.g., synergistic vs. antagonistic effects) be resolved?
-
Statistical Reconciliation : Apply additive index (AI) or toxic unit (TU) models for mixture toxicity. For example:
Binary Mixture M Value Interpretation Methylbenzene + Nitrobenzene 1.660 Partial Additivity Methylbenzene + 1,4-Dimethylbenzene 0.600 Synergism -
Meta-Analysis : Aggregate data from multiple studies (e.g., PubChem, EPA DSSTox) to identify trends. Use ANOVA or Bayesian statistics to quantify uncertainty .
Q. What advanced functionalization strategies enable applications in materials science?
- Cross-Coupling Reactions : Suzuki-Miyaura coupling (Pd-catalyzed) to attach aryl/heteroaryl groups for OLED/catalyst design.
- Polymerization : Radical-initiated polymerization of the methylidene group to create thermally stable resins.
- Surface Modification : Graft onto silica nanoparticles via silane coupling agents for chromatographic stationary phases .
Q. How can green chemistry principles be integrated into the synthesis of this compound?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
